Kinase Inhibition Selectivity: Differentiation from Moclobemide via Plexxikon Patent Profiling
While moclobemide (p-chloro-N-(2-morpholinoethyl)benzamide) is a well-known, selective MAO-A inhibitor, the target compound is explicitly claimed and profiled in a distinct patent family (US-9096593-B2) focused on broad kinase modulation, particularly for indications treatable by regulating abnormal kinase activity . This indicates a fundamentally different biological target space. The patent's focus on the specific 2-chloro-N-[4-(morpholin-4-yl)-3-nitrophenyl]benzamide scaffold for kinase-related diseases provides a strong differential signal over the monoamine oxidase target of moclobemide, highlighting its distinct therapeutic application potential.
| Evidence Dimension | Primary Pharmacological Target & Indication |
|---|---|
| Target Compound Data | Intended for modulation of protein kinases for diseases associated with aberrant kinase activity . |
| Comparator Or Baseline | Moclobemide: A selective and reversible inhibitor of monoamine oxidase-A (MAO-A), used as an antidepressant [1]. |
| Quantified Difference | N/A (Qualitative target class difference) |
| Conditions | Patent claims and established pharmacological classification. |
Why This Matters
This differentiates the compound's utility in kinase-focused drug discovery projects from the well-established neuropharmacology applications of the moclobemide scaffold.
- [1] Wikipedia. (2022). Eprobemide. [Note: Mentions moclobemide as a structural analog]. View Source
